(5-Methyloxan-2-yl)methanesulfonyl chloride

Description

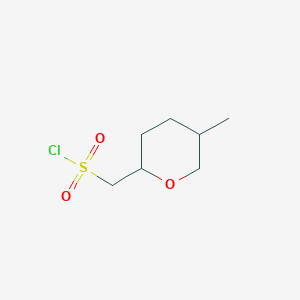

(5-Methyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at the 5-position and a methanesulfonyl chloride group at the 2-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonate groups in pharmaceuticals, agrochemicals, and polymers .

Key inferred properties:

- Reactivity: Expected to undergo nucleophilic substitution (e.g., with amines, alcohols) due to the electrophilic sulfonyl chloride group.

- Stability: Likely moisture-sensitive, requiring anhydrous storage conditions, similar to methanesulfonyl chloride .

- Hazards: Potential skin/eye corrosion, acute toxicity, and environmental risks, as seen in structurally related compounds .

Properties

IUPAC Name |

(5-methyloxan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-6-2-3-7(11-4-6)5-12(8,9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFRZJHMLXCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of 5-methyloxan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide or sulfonate ester derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

(5-Methyloxan-2-yl)methanesulfonyl chloride is widely used in various fields of scientific research:

Chemistry: It serves as a reagent for the synthesis of complex organic molecules, enabling the development of novel pharmaceuticals and materials.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyloxan-2-yl)methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable sulfonamide or sulfonate ester derivatives. These reactions can modify the activity of biological molecules, leading to various therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Predicted data for the target compound are based on structural analogs.

Reactivity Analysis

- Electron Effects : The trifluoromethyl group in [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride enhances electrophilicity, accelerating reactions with nucleophiles compared to methyl-substituted analogs . In contrast, the methyl group in the target compound may donate electrons slightly, reducing electrophilicity but introducing steric hindrance.

- Hydrolysis: Methanesulfonyl chloride hydrolyzes rapidly under mild basic conditions (room temperature NaOH), while benzenesulfonyl chloride requires prolonged stirring or reflux .

- Steric Factors : (2-Methyloxan-4-yl)methanesulfonyl chloride’s methyl group at the 2-position creates steric hindrance around the sulfonyl chloride, likely reducing reactivity compared to the target compound’s 5-methyl substitution .

Hazard and Handling Considerations

- Acute Toxicity: All sulfonyl chlorides exhibit acute toxicity (H301, H311, H330) and corrosivity (H314), necessitating strict PPE (gloves, goggles, respirators) .

- Environmental Impact : Methanesulfonyl chloride and its analogs are classified as hazardous to aquatic life (H402, H412). The trifluoromethyl group’s persistence could exacerbate long-term environmental risks .

- Storage : All compounds require corrosion-resistant containers, cool/ventilated storage, and protection from moisture .

Biological Activity

(5-Methyloxan-2-yl)methanesulfonyl chloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable reagent in the development of therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₇H₁₃ClO₂S

- CAS Number : 2402828-68-4

- Molecular Weight : 194.70 g/mol

This compound acts primarily as an electrophile. It reacts with nucleophiles to form stable sulfonamide or sulfonate ester derivatives. This electrophilic behavior is crucial for its biological activity, as it can modify the activity of proteins and other biomolecules, potentially leading to therapeutic effects such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism.

Anticancer Activity

Studies have explored the potential of this compound derivatives in targeting specific cancer cells. The compound's ability to form covalent bonds with nucleophilic sites on proteins may lead to the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In a recent investigation, researchers synthesized a series of compounds from this compound and tested their efficacy against KRAS G12C mutant cancer cells. The findings indicated that certain derivatives inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methanesulfonyl Chloride | Moderate antimicrobial | Inhibits folic acid synthesis |

| (5-Methyloxan-2-yl)methanesulfonyl Fluoride | High anticancer potential | Covalent modification of protein targets |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Methyloxan-2-yl)methanesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via chlorination of the corresponding sulfonic acid derivative using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is used to maintain anhydrous conditions .

- Temperature Control : Reactions are performed at low temperatures (0–5°C) to prevent decomposition .

- Purification : Distillation or recrystallization ensures high purity (>95%) .

- Yield Optimization : Adjusting molar ratios (e.g., SOCl₂ excess) and reaction time (typically 4–6 hours) improves efficiency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Response : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline solution and seek medical help .

- Storage : Store in airtight, corrosion-resistant containers at 2–8°C, away from oxidizers .

Q. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The sulfonyl chloride moiety acts as a strong electrophile, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.

- Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) chloride displacement .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Nucleophile Basicity : Stronger bases (e.g., primary amines) may lead to side reactions; use weaker nucleophiles (e.g., secondary amines) or buffer the pH .

- Analytical Validation : Employ HPLC or LC-MS to quantify product purity and distinguish between desired products and byproducts (e.g., hydrolyzed sulfonic acids) .

- Reaction Monitoring : In situ FTIR or NMR can track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹ in IR) .

Q. What strategies enhance the compound’s stability during long-term storage or under hydrolytic conditions?

- Methodological Answer :

- Desiccants : Store with molecular sieves (3Å) to absorb moisture .

- Inert Atmosphere : Use argon or nitrogen gas to displace oxygen and reduce hydrolysis .

- Stabilizers : Add catalytic amounts of triethylamine (0.1% v/v) to neutralize trace HCl generated during degradation .

Q. How does the stereoelectronic environment of the oxane ring affect the compound’s reactivity compared to non-cyclic analogs?

- Methodological Answer :

- Conformational Analysis : The oxane ring’s chair conformation reduces steric hindrance, enhancing accessibility of the sulfonyl chloride group for nucleophilic attack .

- Electronic Effects : Electron-donating methyl groups on the oxane ring may slightly deactivate the sulfonyl chloride, necessitating higher reaction temperatures (e.g., 40°C) for comparable reactivity to linear analogs .

Key Recommendations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.